REACTION_CXSMILES
|
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[Cl:5][SiH:6]([Cl:8])[Cl:7]>CCCCCC>[Cl:4][CH2:1][CH2:2][CH2:3][Si:6]([Cl:8])([Cl:7])[Cl:5].[CH2:1]([Si:6]([Cl:8])([Cl:7])[Cl:5])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
15.306 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
27.09 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
[SG]--S-
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 23° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide 1×10-5 mm Pt/SiH
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60° C. for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperatures
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give 33 grams of a clear, colorless oil
|
Type
|
CUSTOM
|
Details
|
Based on method of preparation, NMR
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[Cl:5][SiH:6]([Cl:8])[Cl:7]>CCCCCC>[Cl:4][CH2:1][CH2:2][CH2:3][Si:6]([Cl:8])([Cl:7])[Cl:5].[CH2:1]([Si:6]([Cl:8])([Cl:7])[Cl:5])[CH2:2][CH3:3]
|
Name
|
|
Quantity
|
15.306 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
27.09 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
[SG]--S-
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 23° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to provide 1×10-5 mm Pt/SiH
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60° C. for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperatures
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give 33 grams of a clear, colorless oil
|
Type
|
CUSTOM
|
Details
|
Based on method of preparation, NMR
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |